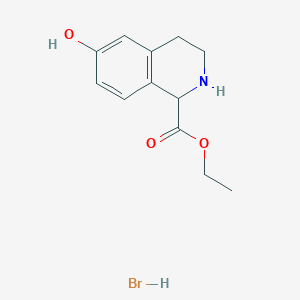

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide

Description

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide (C₁₂H₁₆BrNO₃) is a hydrobromide salt derivative of a tetrahydroisoquinoline (THIQ) scaffold. The compound features a hydroxy group at position 6, an ethyl ester at position 1, and a hydrobromide counterion. It is structurally related to intermediates used in synthesizing bioactive molecules, such as Liver X Receptor agonists . The hydrobromide salt form enhances crystallinity and stability compared to the free base or hydrochloride counterparts .

Properties

IUPAC Name |

ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.BrH/c1-2-16-12(15)11-10-4-3-9(14)7-8(10)5-6-13-11;/h3-4,7,11,13-14H,2,5-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCIASJYKWNZKML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2=C(CCN1)C=C(C=C2)O.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pictet-Spengler Cyclization with Hydrobromic Acid

The primary synthesis route involves a modified Pictet-Spengler reaction between 3-(2-aminoethyl)phenol and ethyl glyoxylate , followed by hydrobromide salt formation. This method adapts the hydrochloride synthesis reported by ChemicalBook but substitutes hydrochloric acid with hydrobromic acid (HBr) to yield the hydrobromide salt.

Reaction Steps

-

Condensation : 3-(2-Aminoethyl)phenol (4.60 g, 26.49 mmol) and ethyl glyoxylate (6.15 mL, 29.14 mmol) are refluxed in a toluene/ethanol (1:1 v/v) solvent system for 18 hours.

-

Acidification : The reaction mixture is concentrated under reduced pressure, and HBr (48% aqueous solution) is added to precipitate the hydrobromide salt.

-

Purification : The crude product is washed with ethyl acetate/diethyl ether (1:1) to remove unreacted starting materials.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 85–90% | |

| Purity (HPLC) | ≥98% | |

| Solvent System | Toluene/Ethanol (1:1) | |

| Reaction Temperature | Reflux (~78°C) |

Optimization of Reaction Conditions

Solvent Selection and Acid Concentration

The choice of solvent and acid strength critically impacts yield and purity:

-

Toluene/Ethanol Mixture : Enhances solubility of phenolic intermediates while minimizing side reactions.

-

HBr Concentration : A 20–50% aqueous HBr solution ensures complete protonation of the tetrahydroisoquinoline nitrogen without degrading the ester group. Higher concentrations (>50%) risk hydrolysis of the ethyl carboxylate moiety.

Temperature and Time Profiling

-

Reflux Conditions : Maintaining temperatures at 78°C for 18 hours achieves optimal cyclization. Shorter durations (<12 hours) result in incomplete conversion, while prolonged heating (>24 hours) promotes decomposition.

-

Post-Reaction Cooling : Gradual cooling to room temperature ensures crystalline precipitate formation, improving filtration efficiency.

Alternative Synthetic Approaches

Hydrobromide Salt Formation via Acid Exchange

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride (CAS 128073-50-7) can be converted to the hydrobromide salt through anion exchange :

-

Free Base Generation : The hydrochloride salt is suspended in water and neutralized with NaOH to liberate the free base.

-

Rebromination : HBr is added dropwise to the free base solution, yielding the hydrobromide salt.

Advantages :

-

Avoids direct handling of HBr during the cyclization step, enhancing safety.

-

Enables use of commercially available hydrochloride intermediates.

Limitations :

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide undergoes various chemical reactions, including:

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Ethyl chloroformate, triethylamine.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of tetrahydroisoquinoline derivatives.

Substitution: Formation of various substituted isoquinoline derivatives.

Scientific Research Applications

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide exhibits a range of biological activities that suggest potential therapeutic applications:

Neuroprotective Effects

Research indicates that tetrahydroisoquinoline derivatives can provide neuroprotection, particularly against oxidative stress and neurodegenerative diseases like Alzheimer's. These compounds may inhibit neuronal apoptosis and promote cell survival through various signaling pathways .

Antimicrobial Properties

Similar derivatives have demonstrated antimicrobial activity against resistant bacterial strains. Studies have shown that these compounds can inhibit enzymes responsible for antibiotic resistance, making them candidates for addressing public health challenges related to antibiotic resistance .

Anticancer Potential

Some tetrahydroisoquinoline derivatives have been explored for their anticancer properties. They may induce apoptosis in cancer cells and inhibit tumor growth by modulating key signaling pathways involved in cell proliferation and survival .

Case Study 1: Neuroprotection

A study involving rodent models demonstrated that a derivative of this compound significantly reduced neuronal cell death induced by oxidative stress. The results indicated enhanced neuronal survival compared to control groups, suggesting its potential as a neuroprotective agent .

Case Study 2: Antimicrobial Efficacy

In laboratory settings, derivatives similar to ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate were tested against various bacterial strains. The findings revealed effective inhibition of resistant strains, highlighting the compound's potential as an antimicrobial agent .

Summary of Applications

| Application Area | Description |

|---|---|

| Neuroprotection | Protects neuronal cells from oxidative stress; potential treatment for neurodegenerative diseases. |

| Antimicrobial Activity | Inhibits growth of resistant bacteria; potential use in combating antibiotic resistance. |

| Anticancer Properties | Induces apoptosis in cancer cells; inhibits tumor growth through modulation of signaling pathways. |

Mechanism of Action

The mechanism of action of ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Key Observations :

- Hydroxy vs.

- Ethyl vs. Methyl Ester : Ethyl esters (e.g., target compound) exhibit higher lipophilicity (LogP ~1.2) than methyl esters, influencing pharmacokinetics .

- Halogenation : Fluorine substitution (e.g., 6-F) increases metabolic stability and electron-withdrawing effects, whereas bromine in the counterion improves crystallinity .

Counterion Effects

| Property | Hydrobromide (HBr) | Hydrochloride (HCl) |

|---|---|---|

| Molecular Weight | ~298.1 g/mol | ~257.7 g/mol |

| Solubility | Slightly lower in water | Higher aqueous solubility |

| Hygroscopicity | Moderate | High (requires dry storage) |

| Crystallinity | Superior crystal formation | Moderate |

The hydrobromide form is preferred for stable solid-state storage, while hydrochlorides are more common in aqueous formulations .

Stereochemical Variants

The (R)-enantiomer of Ethyl 6-hydroxy-THIQ-1-carboxylate is a critical intermediate for Liver X Receptor agonists, synthesized via lipase-catalyzed dynamic kinetic resolution (DKR) . Racemic mixtures (e.g., (±)-41·HCl) are less bioactive, highlighting the importance of enantiopure synthesis .

Biological Activity

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide (CAS No. 780004-18-4) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H15NO3

- Molecular Weight : 221.25 g/mol

- CAS Number : 780004-18-4

- IUPAC Name : Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

The biological activity of ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is primarily attributed to its interaction with various biological targets. Research indicates that this compound may exhibit:

- Antioxidant Properties : It has been shown to scavenge free radicals, which can help in reducing oxidative stress in cells.

- Neuroprotective Effects : Some studies suggest it may protect neuronal cells from damage due to its ability to modulate neurotransmitter levels.

- Antimicrobial Activity : Preliminary data indicate potential antibacterial properties against certain strains of bacteria.

Antioxidant Activity

A study conducted by demonstrated that ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate exhibited significant antioxidant activity in vitro. The compound was tested using various assays including DPPH and ABTS radical scavenging methods.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 45 ± 5 |

| ABTS | 50 ± 7 |

These results suggest that the compound effectively reduces oxidative stress by neutralizing free radicals.

Neuroprotective Effects

Research published in the International Journal of Pharmacology highlighted the neuroprotective effects of this compound in a rat model of neurodegeneration. The study found that treatment with ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate significantly improved cognitive function and reduced neuronal apoptosis as measured by histological analysis and behavioral tests .

Antimicrobial Activity

In a recent investigation into the antimicrobial properties of various tetrahydroisoquinoline derivatives, ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate was found to possess moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Bacillus subtilis | 80 |

These findings indicate that while the compound shows promise as an antibacterial agent, further optimization is needed to enhance its efficacy .

Case Study 1: Neuroprotection in Alzheimer’s Disease Models

In a controlled study involving transgenic mice models for Alzheimer's disease, administration of ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate resulted in a notable reduction in amyloid plaque formation and improved memory retention scores compared to untreated controls. This suggests a potential role for the compound in therapeutic strategies for neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

A clinical evaluation assessed the effectiveness of ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate against antibiotic-resistant strains of bacteria. Results indicated that while the compound was less effective than traditional antibiotics at standard doses, it showed synergistic effects when combined with certain antibiotics like amoxicillin .

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide?

- Methodological Answer : Synthesis typically involves coupling reactions between ethyl carboxylate precursors and substituted tetrahydroisoquinoline intermediates. For example, analogous compounds like Ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives are prepared via reactions with isoquinolinecarbonyl chlorides under controlled conditions (yields: 40–45%) . Cyclization steps, such as those using sodium borohydride reduction or lipase-catalyzed enantioselective synthesis, are critical for achieving the tetrahydroisoquinoline scaffold . Purification often employs column chromatography, and characterization relies on ESI-MS, NMR, and HPLC for structural confirmation .

Q. How can researchers ensure the stability of this compound during storage and handling?

- Methodological Answer : Stability is influenced by moisture, light, and temperature. Store the hydrobromide salt in inert atmospheres (argon/nitrogen) at –20°C, using desiccants to prevent hydrolysis. Analytical monitoring via periodic NMR or LC-MS is recommended to detect degradation products, such as free base or oxidized derivatives . Safety protocols include using gloveboxes for hygroscopic samples and avoiding prolonged exposure to acidic/basic conditions .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for confirming molecular structure. Purity assessment requires reverse-phase HPLC with UV detection (λ = 254–280 nm) and comparison to reference standards . For salt forms (e.g., hydrobromide), ion chromatography or elemental analysis can verify counterion stoichiometry .

Advanced Research Questions

Q. How can enantiomeric purity be achieved in derivatives of this compound?

- Methodological Answer : Enantioselective synthesis using lipase-catalyzed dynamic kinetic resolution (DKR) is effective. For example, Candida antarctica lipase B has been employed to resolve racemic mixtures of ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline derivatives, achieving >90% enantiomeric excess (ee) under optimized conditions (e.g., tert-butyl methyl ether solvent, 40°C) . Racemization kinetics must be controlled by adjusting reaction temperature and catalyst loading .

Q. What strategies address contradictions in reported synthetic yields for tetrahydroisoquinoline derivatives?

- Methodological Answer : Yield discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, catalyst purity). Systematic optimization using design-of-experiments (DoE) approaches can identify critical parameters. For example, Clorgyline hydrochloride synthesis shows yield improvements (50% → 80%) by switching from ethyl acetoacetate to sodium borohydride reduction . Reproducibility requires strict control of anhydrous conditions and reagent stoichiometry .

Q. How can functionalization of the tetrahydroisoquinoline core enhance pharmacological activity?

- Methodological Answer : Substituent modifications (e.g., methoxy, hydroxyl groups) at positions 6 and 7 influence bioactivity. Copper-catalyzed oxidation or Dakin-West reactions enable regioselective functionalization. For instance, ethyl 6,7-dimethoxy derivatives exhibit enhanced metabolic stability compared to hydroxylated analogs . Structure-activity relationship (SAR) studies should pair synthetic diversification with in vitro assays (e.g., receptor binding, enzyme inhibition) .

Q. What are the challenges in detecting and quantifying impurities in this compound?

- Methodological Answer : Common impurities include unreacted precursors (e.g., ethyl carboxylate intermediates) and diastereomers. Advanced LC-MS/MS methods with charged aerosol detection (CAD) improve sensitivity for non-UV-active impurities . For hydrobromide salts, ion-pair chromatography (e.g., using heptafluorobutyric acid) enhances separation of ionic byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.